![molecular formula C20H17N3O4 B2837057 4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851094-94-5](/img/structure/B2837057.png)
4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-benzyl-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a type of oxadiazole derivative that has been synthesized through a specific method. In
Scientific Research Applications
Crystal Structure and Biological Studies
Compounds with 1,3,4-oxadiazole cores have been synthesized and characterized for their molecular structures and evaluated for in vitro biological activities. For instance, some derivatives have shown good antibacterial activity against Staphylococcus aureus, and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Several studies have focused on the anticancer properties of 1,3,4-oxadiazole derivatives. One compound was identified as particularly active against breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Salahuddin et al., 2014).
Material Applications
New aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, exhibiting good thermal stability and solubility in certain solvents. These materials can be cast into thin flexible films and show potential for various industrial applications due to their mechanical and thermal properties (I. Sava et al., 2003).
Herbicidal Activities
Research into 1,3,4-oxadiazole derivatives has also explored their herbicidal activities. Some synthesized compounds have displayed good activity against dicotyledonous and monocotyledonous plants, indicating their potential as herbicides (W. Bao, 2008).
Antioxidant Evaluation
The antioxidant potential of new 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles has been assessed, with some compounds showing excellent activity and high protection against DNA damage, highlighting their potential in oxidative stress-related conditions (S. Bondock et al., 2016).
Anti-Tubercular Scaffold
Derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized and showed promising activity against Mycobacterium tuberculosis, presenting a new avenue for anti-tubercular drug development (Urja D. Nimbalkar et al., 2018).
properties
IUPAC Name |
4-benzyl-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-18(21-20-23-22-19(27-20)17-13-25-10-11-26-17)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYOUFIOUZEKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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